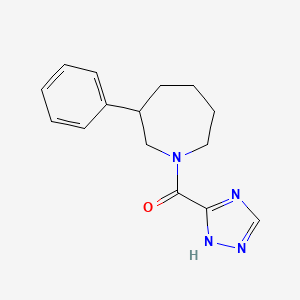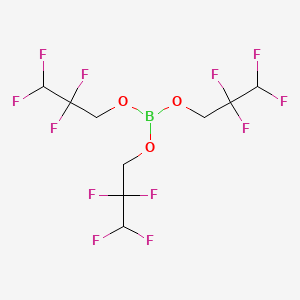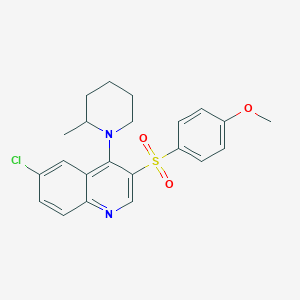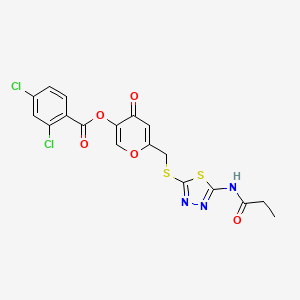![molecular formula C22H17ClFN3O3S B2516034 N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1252911-00-4](/img/structure/B2516034.png)
N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin compounds involves multiple steps, including the reaction of uracil derivatives with chloromethylated thiophenes followed by further functionalization with chloroacetamide derivatives . Another related synthesis pathway includes the condensation of substituted benzoic acids with ethane-1,2-diamine derivatives, which are themselves prepared from chlorinated thieno[3,2-d]pyrimidin intermediates . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting with a fluorophenyl-substituted uracil reacting with a chloromethylated thiophene, followed by acylation with a chlorophenyl acetamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, NMR, and IR spectroscopy . Density functional theory (DFT) calculations have been used to optimize geometric bond lengths and angles, which are compared with experimental X-ray diffraction values . These techniques would likely be applicable in determining the molecular structure of the compound , providing insights into its conformational behavior and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin compounds can be inferred from docking studies, which suggest how these molecules might interact with biological targets . The presence of chloro and fluoro substituents in the compound implies potential reactivity in nucleophilic substitution reactions, which could be relevant in its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insights into the compound's reactivity and potential as a drug candidate . The intermolecular interactions within the crystal structure can be analyzed using Hirshfeld surface analysis, which would also be relevant for the compound .
Relevant Case Studies
The related compounds have been studied for their antiproliferative activity against various cancer cell lines, showing promising results . The compound , with its similar structural features, may also possess anticancer activity, which could be explored through biological assays and molecular docking studies to predict its interaction with biological targets.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related compounds involves complex organic reactions aimed at exploring chemical properties and enhancing the understanding of chemical reactivity. For instance, Abdel-rahman, Awad, and Bakhite (1992) described the synthesis of thienoquinoline derivatives, showcasing methodologies that could be relevant for compounds with similar structural complexities (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992). These synthetic routes often involve multiple steps, including cyclization, substitution, and functionalization reactions, to achieve the desired molecular architecture.
Additionally, the crystal structure analysis of related compounds provides insights into the molecular conformation, intermolecular interactions, and potential binding mechanisms. For example, Kang, Kim, Park, and Kim (2015) conducted a study on the crystal structure of a pyrimidine fungicide, offering a glimpse into the structural intricacies that could be paralleled in the compound of interest (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).
Biological Implications
The evaluation of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects, is another significant area of application for these compounds. Research by Hafez and El-Gazzar (2017) on thienopyrimidine derivatives revealed potent anticancer activities against various human cancer cell lines, indicating the therapeutic potential of such compounds (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). Similarly, compounds synthesized for their affinity towards specific biological targets, such as the peripheral benzodiazepine receptors, have been highlighted by Fookes et al. (2008), underscoring the relevance in neurodegenerative disease research (C. Fookes et al., 2008).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-25(16-7-4-6-15(23)11-16)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-2-3-8-17(14)24/h2-11,18,20H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCKPFTMZCBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)

![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)
![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)



![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)


